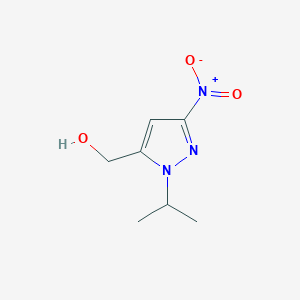![molecular formula C10H9NO2S B2537967 6-Etiltieno[3,2-b]piridina-6-carboxilato CAS No. 83179-08-2](/img/structure/B2537967.png)
6-Etiltieno[3,2-b]piridina-6-carboxilato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl thieno[3,2-B]pyridine-6-carboxylate is a heterocyclic compound that combines the structural features of thiophene and pyridine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique arrangement of atoms within its structure imparts distinct chemical properties that make it a valuable building block for the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
Ethyl thieno[3,2-B]pyridine-6-carboxylate has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Ethyl thieno[3,2-B]pyridine-6-carboxylate is a derivative of thieno[2,3-c]pyridine, which has been identified as a potential inhibitor of the G protein-coupled receptor kinase 2 (GRK2) . GRK2 plays a crucial role in regulating the activity of G protein-coupled receptors, which are involved in various physiological processes.
Mode of Action
The compound interacts with its target, GRK2, by mimicking ATP, the natural substrate of the kinase . This interaction inhibits the kinase’s activity, preventing it from phosphorylating its target G protein-coupled receptors .
Biochemical Pathways
By inhibiting GRK2, Ethyl thieno[3,2-B]pyridine-6-carboxylate affects the downstream signaling pathways of G protein-coupled receptors. This can lead to changes in cellular responses to various stimuli .
Pharmacokinetics
Similar thieno[2,3-c]pyridine derivatives have been shown to have good bioavailability
Result of Action
The inhibition of GRK2 by Ethyl thieno[3,2-B]pyridine-6-carboxylate can alter the cellular responses mediated by G protein-coupled receptors. This can potentially lead to therapeutic effects, depending on the specific receptors and pathways involved .
Action Environment
The action, efficacy, and stability of Ethyl thieno[3,2-B]pyridine-6-carboxylate can be influenced by various environmental factors. These may include the presence of other molecules in the cellular environment, the pH, and temperature
Análisis Bioquímico
Biochemical Properties
Thienopyrimidine derivatives, to which this compound belongs, have been reported to interact with various enzymes and proteins . For instance, some thienopyrimidines have been identified as inhibitors of Pim-1 kinase, a protein involved in cell cycle progression and apoptosis .
Cellular Effects
Certain thienopyrimidine derivatives have been shown to inhibit the growth of various human tumor cell lines . They have been observed to alter the cell cycle profile, causing a decrease in the percentage of cells in the G0/G1 phase and an increase in apoptosis levels .
Molecular Mechanism
Thienopyrimidines are generally known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Thienopyrimidines are known to be involved in various metabolic pathways, interacting with different enzymes and cofactors .
Transport and Distribution
The transport and distribution of a compound can be influenced by various factors, including its interactions with transporters or binding proteins, and its localization or accumulation .
Subcellular Localization
The subcellular localization of a compound can affect its activity or function, and can be influenced by factors such as targeting signals or post-translational modifications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl thieno[3,2-B]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiophene with ethyl acetoacetate under acidic conditions, followed by cyclization to form the desired product . Another approach involves the use of 2-thioxopyridine-3-carbonitrile as a starting material, which undergoes a series of condensation and cyclization reactions to yield the target compound .
Industrial Production Methods: Industrial production of ethyl thieno[3,2-B]pyridine-6-carboxylate often employs scalable synthetic routes that ensure high yield and purity. These methods typically involve the use of robust catalysts and optimized reaction conditions to facilitate the cyclization process. The choice of solvents and reaction temperatures is crucial to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl thieno[3,2-B]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions, often using hydrogen gas or metal hydrides, can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Comparación Con Compuestos Similares
Thieno[2,3-B]pyridine derivatives: These compounds share a similar core structure but differ in the position of the thiophene ring fusion.
Pyridine-2-carboxylates: These compounds have a similar pyridine ring but lack the thiophene moiety.
Uniqueness: Ethyl thieno[3,2-B]pyridine-6-carboxylate is unique due to its specific ring fusion, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing molecules with tailored biological activities and physicochemical properties.
Propiedades
IUPAC Name |
ethyl thieno[3,2-b]pyridine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-2-13-10(12)7-5-9-8(11-6-7)3-4-14-9/h3-6H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNKYHWYIZEUDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CS2)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1,3-benzodioxol-5-ylmethyl)-1-benzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2537889.png)
![13-Methyl-8-(3-methylphenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2537890.png)
![2-{5-benzyl-8-fluoro-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2537892.png)


![(3-[(Tert-butoxycarbonyl)amino]-2-oxopiperidin-1-YL)acetic acid](/img/new.no-structure.jpg)


![N-[(benzylamino)carbonyl]-2-chloropropanamide](/img/structure/B2537903.png)

![2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2537907.png)
